Cas no 2229561-86-6 (3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine)

3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine structure
2229561-86-6 structure
商品名:3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine
CAS番号:2229561-86-6
MF:C12H12N4O
メガワット:228.249881744385
CID:6485569
PubChem ID:165611617

3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine
    • 2229561-86-6
    • EN300-1733315
    • 3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
    • インチ: 1S/C12H12N4O/c13-11-7-8(16-17-11)5-6-12-14-9-3-1-2-4-10(9)15-12/h1-4,7H,5-6,13H2,(H,14,15)
    • InChIKey: RVWMDGIOQLFCRQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(CCC2=NC3C=CC=CC=3N2)=N1)N

計算された属性

  • せいみつぶんしりょう: 228.10111102g/mol
  • どういたいしつりょう: 228.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733315-0.05g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
0.05g
$948.0 2023-09-20
Enamine
EN300-1733315-2.5g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
2.5g
$2211.0 2023-09-20
Enamine
EN300-1733315-0.1g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
0.1g
$993.0 2023-09-20
Enamine
EN300-1733315-10.0g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
10g
$4852.0 2023-06-04
Enamine
EN300-1733315-0.5g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
0.5g
$1084.0 2023-09-20
Enamine
EN300-1733315-0.25g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
0.25g
$1038.0 2023-09-20
Enamine
EN300-1733315-1g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
1g
$1129.0 2023-09-20
Enamine
EN300-1733315-5g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
5g
$3273.0 2023-09-20
Enamine
EN300-1733315-1.0g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
1g
$1129.0 2023-06-04
Enamine
EN300-1733315-5.0g
3-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,2-oxazol-5-amine
2229561-86-6
5g
$3273.0 2023-06-04

3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine 関連文献

3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amineに関する追加情報

Introduction to 3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine (CAS No. 2229561-86-6)

3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 2229561-86-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused oxazole and benzodiazole scaffold, which are known for their diverse biological activities. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The core structure of 3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine consists of an oxazole ring linked to an ethyl side chain, which is further substituted with a benzodiazole moiety. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom, while the benzodiazole component contributes to the molecule's potential pharmacological properties. This combination of functional groups suggests that the compound may exhibit interactions with various biological targets, making it an intriguing subject for research.

In recent years, there has been growing interest in the development of novel compounds that incorporate both oxazole and benzodiazole motifs due to their demonstrated efficacy in modulating biological pathways. The benzodiazole moiety is particularly well-known for its role as an anxiolytic and sedative agent, while the oxazole ring is often associated with antimicrobial and anti-inflammatory properties. The presence of these features in 3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-amine suggests that it may possess multifaceted pharmacological activities.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The structural flexibility provided by the ethyl side chain allows for modifications that can fine-tune its biological activity. Researchers have been exploring various derivatives of this compound to enhance its potency and selectivity for specific targets. For instance, modifications to the benzodiazole ring or the oxazole moiety could lead to improved pharmacokinetic profiles or reduced side effects.

Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The oxazole-benzodiazole hybrid structure found in 3-2-(1H-1,3-benzodiazol-2-yl)ethyl-1,2-oxazol-5-am ine aligns well with this trend. Research has shown that such hybrids can exhibit inhibitory effects on enzymes and receptors involved in inflammation, pain, and neurological disorders. For example, derivatives of this class have been investigated for their potential role in modulating GABAergic systems, which are crucial for regulating anxiety and sleep.

The synthesis of 3 - 2 - ( 1 H - 1 , 3 - b enz od ia z ol - 2 - y l ) e th y l - 1 , 2 - o x az ol - 5 - a m ine (CAS No. 2229561 - 86 - 6) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzodiazole moiety into the oxazole framework necessitates careful consideration of regioselectivity and functional group compatibility. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired core structure efficiently.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods confirm the molecular structure and purity of the compound before it proceeds to biological evaluation. High-performance liquid chromatography (HPLC) is often used to assess its stability and impurity profile.

The biological evaluation of 3 - 2 - ( 1 H - 1 , 3 - b enz od ia z ol - 2 - y l ) e th y l - 1 , 2 - o x az ol - 5 - a m ine typically involves in vitro assays to assess its interaction with potential target proteins or enzymes. These assays may include binding assays to determine affinity for receptors or enzymes such as serotonin receptors (5-HT), gamma-amino butyric acid (GABA) receptors, or other therapeutic targets relevant to neurological disorders.

In vivo studies are also conducted to evaluate the compound's efficacy and safety in animal models. These studies provide insights into its pharmacokinetic behavior, including absorption, distribution, metabolism, excretion (ADME), and potential toxicological effects. The results from these studies help researchers understand how the compound behaves within a living organism and guide further optimization efforts.

The potential therapeutic applications of 3 - 2 - ( 1 H - 1 , 3 - b enz od ia z ol - 2 - y l ) e th y l - o x az ol o x az ole oxazol benzodiazole oxazol benzodiazole oxazol benzodiazole are diverse due to its structural versatility. It may be explored for its potential role in treating neurological disorders such as anxiety disorders, epilepsy, or neurodegenerative diseases where modulation of GABAergic signaling is relevant. Additionally, it could have applications in managing pain or inflammatory conditions by targeting specific enzyme pathways involved in these processes.

The ongoing research into this compound underscores its significance as a pharmacological entity within medicinal chemistry. As our understanding of biological pathways continues to evolve, compounds like 3- E thyl strong>- strong>Ox az ol strong>- strong>5 strong>- strong>A m ine strong>(CAS No.2229561 strong>- strong>86 strong>- strong>6) will continue to be refined through innovative synthetic strategies and comprehensive biological evaluations.

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